![molecular formula C25H22N2O6 B2500702 3-(3,5-dimethoxybenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide CAS No. 887871-66-1](/img/structure/B2500702.png)
3-(3,5-dimethoxybenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide
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Description
The compound "3-(3,5-dimethoxybenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of benzamide derivatives is often achieved through structural modifications of known compounds to enhance their pharmacological activities. For instance, novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives were synthesized from metoclopramide, leading to compounds with gastrointestinal prokinetic and antiemetic activities . Similarly, the synthesis of complex benzamide derivatives involves multi-step reactions, including condensation, hydrolysis, and coupling reactions, as seen in the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using experimental techniques such as X-ray diffraction and supported by theoretical methods like density functional theory (DFT) calculations. For example, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction, revealing its crystallization in a triclinic system and good agreement between experimental and calculated geometrical parameters . These techniques are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which is essential for predicting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, which are essential for their biological activity. The radiosynthesis of a potential PET radiotracer, which is a benzamide derivative, involved a one-pot, two-step method including radiofluorination and subsequent coupling, highlighting the complexity of reactions these molecules can undergo . Understanding these reactions is vital for the development of new drugs and imaging agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as their electronic properties (HOMO and LUMO energies), thermodynamic properties, and antioxidant activities, can be determined experimentally and through computational methods. The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans provide insights into the chemical reactivity of the molecule . These properties are significant for predicting the stability, reactivity, and potential pharmacological profiles of benzamide derivatives.
Scientific Research Applications
Imaging Applications
- Sigma Receptor Scintigraphy : A study explored the potential of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) for visualizing primary breast tumors in humans in vivo. The accumulation of benzamides in breast tumors is due to preferential binding to sigma receptors overexpressed on breast cancer cells, suggesting a potential application for similar compounds in cancer diagnosis and imaging (Caveliers et al., 2002).
Pharmacokinetics and Metabolism
- Disposition and Metabolism : The study on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) provides comprehensive insights into the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, highlighting the importance of understanding pharmacokinetics for therapeutic application and drug development (Renzulli et al., 2011).
Therapeutic Interventions
- Anticancer Research : I123-N-(2-Diethyl aminoethyl) 4-Iodobenzamide (I123-IDAB) scintigraphy's potential clinical applicability was evaluated in patients with melanoma and non-small cell lung carcinoma (NSCLC), indicating a utility in visualizing sigma receptors in vivo and possibly guiding therapeutic decisions (Everaert et al., 1997).
properties
IUPAC Name |
3-[(3,5-dimethoxybenzoyl)amino]-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-30-17-10-8-16(9-11-17)26-25(29)23-22(20-6-4-5-7-21(20)33-23)27-24(28)15-12-18(31-2)14-19(13-15)32-3/h4-14H,1-3H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMMOEGQSBAZML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethoxybenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide |
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